Methyl 6-(morpholin-4-YL)pyridine-2-carboxylate
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Overview
Description
Methyl 6-(morpholin-4-yl)pyridine-2-carboxylate is a chemical compound with the molecular formula C11H14N2O3. It is a derivative of pyridine and morpholine, and it is often used in various chemical and pharmaceutical research applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(morpholin-4-yl)pyridine-2-carboxylate typically involves the reaction of 6-chloronicotinic acid with morpholine in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(morpholin-4-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Methyl 6-(morpholin-4-yl)pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 6-(morpholin-4-yl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological receptors, while the pyridine ring can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloropyridine-2-carboxylate: Similar structure but with a chlorine atom instead of the morpholine ring.
Methyl 6-aminopyridine-2-carboxylate: Contains an amino group instead of the morpholine ring.
Methyl 6-hydroxypyridine-2-carboxylate: Contains a hydroxyl group instead of the morpholine ring.
Uniqueness
Methyl 6-(morpholin-4-yl)pyridine-2-carboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 6-morpholin-4-ylpyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-15-11(14)9-3-2-4-10(12-9)13-5-7-16-8-6-13/h2-4H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWLFZILBQDCEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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